2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-28-15-8-3-12(9-16(15)29-2)10-17-19(25)22(20(30)31-17)11-18(24)21-13-4-6-14(7-5-13)23(26)27/h3-10H,11H2,1-2H3,(H,21,24)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOELLQMDQCDQNU-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide is a member of the thiazolidinone class, characterized by its complex structure that includes a thiazolidinone ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₁O₅S₂ |
| Molecular Weight | 339.39 g/mol |
| CAS Number | 292842-59-2 |
| IUPAC Name | N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
- Antibacterial Activity : Studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
- Antifungal Activity : The compound has also demonstrated efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections.
Anticancer Activity
The anticancer properties of this compound have been explored in vitro. Research findings suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
- Apoptosis Induction : It has been observed to trigger apoptosis (programmed cell death) in various cancer cell lines, which is crucial for eliminating malignant cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic processes of pathogens and cancer cells.
- Disruption of Protein Synthesis : By affecting protein synthesis pathways, it can impair cellular functions critical for survival.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL .
- Anticancer Research :
Comparison with Similar Compounds
Table 1: Key Structural Differences and Electronic Properties
*Estimated based on molecular formula.
Key Observations :
- In contrast, analogues with simpler benzylidene groups (e.g., phenyl or 2-methoxyphenyl) exhibit reduced electronic modulation .
- Bioactivity : Compounds with nitro groups (e.g., [5-(3-nitro-benzylidene)-...]acetic acid ) show enhanced antibacterial activity compared to methoxy-substituted derivatives, suggesting the nitro group’s role in disrupting microbial enzymes. The target compound’s dual electron modulation may broaden its activity spectrum.
Critical Differences :
- Reactivity : The 3,4-dimethoxy and nitro groups may slow reaction kinetics due to steric hindrance, requiring optimized conditions (e.g., elevated temperatures or catalysts) compared to less-substituted analogues .
- Yield : Derivatives with electron-withdrawing groups (e.g., nitro) often exhibit lower yields (~60–70%) than methoxy-substituted compounds (~80–90%) due to competing side reactions .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Estimated using fragment-based methods.
Key Insights :
- Solubility : The target’s nitro and dimethoxy groups reduce aqueous solubility compared to carboxylic acid derivatives (e.g., ), necessitating formulation strategies for bioavailability.
- Thermal Stability : High melting points (>250°C) correlate with crystallinity, critical for purification and storage stability .
Molecular Docking and Target Interactions
While direct docking data for the target compound is unavailable, analogues with nitro groups (e.g., ) show strong binding to Mycobacterium tuberculosis shikimate kinase (binding energy: −9.2 kcal/mol) due to nitro-mediated hydrogen bonding . The target’s 3,4-dimethoxyphenyl group may enhance hydrophobic interactions with residues like Leu55 or Val83, while the 4-nitrophenyl group could anchor to polar regions via nitro-oxygen interactions .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are critical reaction conditions to monitor?
Answer:
The compound can be synthesized via a multi-step condensation and cyclization strategy. A common approach involves:
- Step 1: Reacting a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) with 3,4-dimethoxybenzaldehyde under reflux in a polar aprotic solvent (e.g., DMF or acetic acid) to form the (Z)-configured arylidene intermediate. Potassium carbonate or sodium acetate is often used as a base to facilitate imine formation .
- Step 2: Coupling the intermediate with N-(4-nitrophenyl)chloroacetamide in DMF at room temperature, with TLC monitoring to track reaction completion .
Critical Conditions: - Maintain anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Control reaction temperature to prevent isomerization of the (Z)-configured double bond.
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Key signals include the thiazolidinone NH (~12 ppm, broad), aromatic protons from the 3,4-dimethoxyphenyl (~6.8–7.5 ppm), and the 4-nitrophenyl group (~8.0–8.3 ppm). The (Z)-configured olefinic proton appears as a singlet near 7.2 ppm .
- ¹³C NMR: Confirm the 4-oxo (C=O, ~170 ppm) and 2-sulfanylidene (C=S, ~125 ppm) groups .
- IR Spectroscopy: Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C=S stretch) validate the core structure .
Basic: What safety protocols are essential during handling?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood due to potential dust inhalation risks.
- First Aid:
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., solvent polarity, base concentration, temperature). Evidence suggests DMF with K₂CO₃ at 60°C improves yield by 15–20% compared to room temperature .
- Continuous-Flow Chemistry: Reduces side reactions (e.g., isomerization) through precise temperature and residence time control .
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
Answer:
- Orthogonal Assays: Validate results using multiple assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in IC₅₀ may arise from differences in membrane permeability or off-target effects .
- Structural Analog Testing: Compare activity across derivatives (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
Advanced: What computational strategies predict the compound’s mechanism of action?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The 4-nitrophenyl group may occupy hydrophobic pockets, while the thiazolidinone core hydrogen-bonds with catalytic residues .
- MD Simulations: Simulate binding stability over 100 ns to assess conformational changes in the target protein .
Advanced: How can solubility challenges in pharmacological assays be addressed?
Answer:
- Co-Solvent Systems: Use DMSO:PBS (10:90 v/v) for in vitro studies; adjust pH to 7.4 to enhance solubility (>60 µg/mL) .
- Nanoformulation: Encapsulate in PEGylated liposomes to improve bioavailability for in vivo models .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Answer:
- Core Modifications:
- Replace the 3,4-dimethoxyphenyl group with halogenated analogs to test electronic effects on bioactivity .
- Substitute the thiazolidinone sulfur with oxygen to evaluate ring stability .
- Pharmacophore Mapping: Use 3D-QSAR to identify critical distances between the nitro group and thiazolidinone core for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
